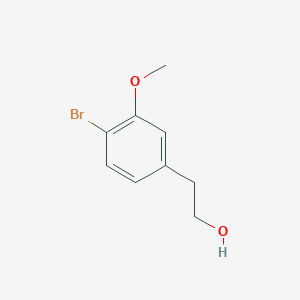
4-Bromo-3-methoxybenzeneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methoxyphenyl)ethan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating phenol to produce 4-bromophenol, followed by methoxylation to introduce the methoxy group at the 3-position.
Reduction of Ketones: Another method involves the reduction of 4-bromo-3-methoxyacetophenone using reducing agents like lithium aluminum hydride (LiAlH4) to yield the target compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 2-(4-bromo-3-methoxyphenyl)ethanal.
Reduction: Reduction reactions can convert the compound to 2-(4-bromo-3-methoxyphenyl)ethane.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and strong bases like potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: 2-(4-bromo-3-methoxyphenyl)ethanal
Reduction: 2-(4-bromo-3-methoxyphenyl)ethane
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, fragrances, and other fine chemicals.
Wirkmechanismus
The mechanism by which 2-(4-bromo-3-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in inflammatory pathways.
Receptors: Binding to receptors involved in cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(3-methoxyphenyl)ethan-1-ol
2-(4-bromophenyl)ethan-1-ol
2-(3-bromo-4-methoxyphenyl)ethan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
2-(4-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI-Schlüssel |
XCVHODQPYAFRSR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


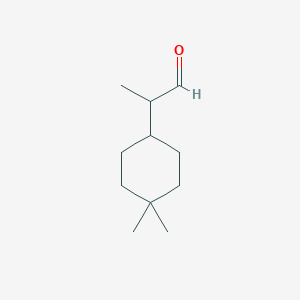
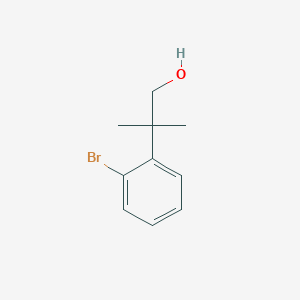

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

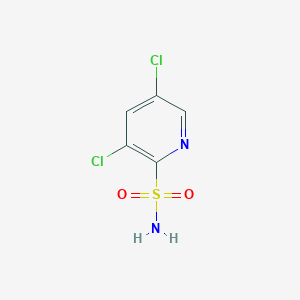
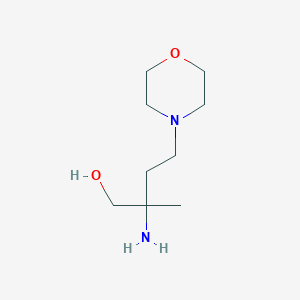
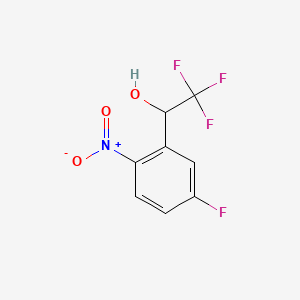
![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
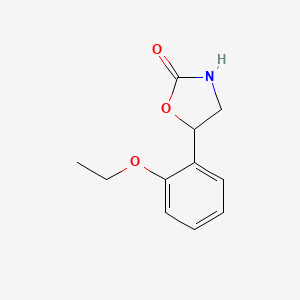

![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
